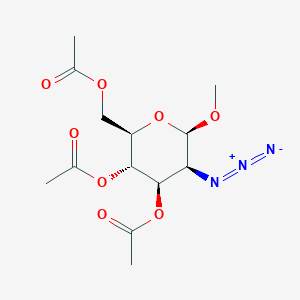

Methyl 2-azido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-mannopyranoside

CAS No.:

Cat. No.: VC13547620

Molecular Formula: C13H19N3O8

Molecular Weight: 345.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H19N3O8 |

|---|---|

| Molecular Weight | 345.31 g/mol |

| IUPAC Name | [(2R,3S,4R,5S,6R)-3,4-diacetyloxy-5-azido-6-methoxyoxan-2-yl]methyl acetate |

| Standard InChI | InChI=1S/C13H19N3O8/c1-6(17)21-5-9-11(22-7(2)18)12(23-8(3)19)10(15-16-14)13(20-4)24-9/h9-13H,5H2,1-4H3/t9-,10+,11-,12-,13-/m1/s1 |

| Standard InChI Key | KXUDSQPSDRNDFJ-NZEXEKPDSA-N |

| Isomeric SMILES | CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC)N=[N+]=[N-])OC(=O)C)OC(=O)C |

| SMILES | CC(=O)OCC1C(C(C(C(O1)OC)N=[N+]=[N-])OC(=O)C)OC(=O)C |

| Canonical SMILES | CC(=O)OCC1C(C(C(C(O1)OC)N=[N+]=[N-])OC(=O)C)OC(=O)C |

Introduction

Structural and Molecular Characteristics

Core Molecular Architecture

Methyl 2-azido-2-deoxy-3,4,6-tri-O-acetyl-β-D-mannopyranoside belongs to the mannopyranoside family, featuring a six-membered pyranose ring with distinct substitutions:

-

C2 position: An azido group (-N₃) replaces the hydroxyl group, introducing reactivity for click chemistry applications .

-

C3, C4, and C6 positions: Acetyl protecting groups (-OAc) enhance solubility in organic solvents and direct regioselective glycosylation .

-

Anomeric center: A methyl group at C1 stabilizes the β-configuration, critical for mimicking natural β-mannosidic linkages .

The molecular weight of 345.31 g/mol and a density of 1.32 g/cm³ (predicted) align with its polar yet lipophilic nature, facilitating its use in both aqueous and organic reaction systems.

Spectroscopic and Crystallographic Data

Nuclear magnetic resonance (NMR) analysis reveals characteristic signals:

-

¹H NMR: δ 5.27 ppm (H1, d, J = 1.8 Hz) confirms the β-anomeric configuration, while δ 2.01–2.10 ppm (acetyl methyl groups) verifies O-acetylation .

-

¹³C NMR: Resonances at δ 170.1–170.5 ppm correlate with carbonyl carbons of acetyl groups, and δ 101.2 ppm corresponds to the anomeric carbon .

X-ray crystallography of analogous compounds confirms a chair conformation with axial orientation of the C2 azido group, minimizing steric strain .

Synthetic Methodologies

Stepwise Synthesis and Optimization

The synthesis typically involves sequential protection, azidation, and acetylation of mannose derivatives (Table 1) :

Table 1: Representative Synthesis Protocol

| Step | Reaction | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Acetylation | Ac₂O, H₂SO₄, room temperature | 78 |

| 2 | Azidation | NaN₃, DMF, 80°C | 87 |

| 3 | Purification | Flash chromatography (SiO₂) | 46 |

Key advancements include:

-

Cesium carbonate-mediated O-alkylation: Enables β-selective glycosylation with primary triflates, achieving >95% anomeric purity .

-

Oxidative desulfurization: 1,3-Dibromo-5,5-dimethylhydantoin efficiently converts thioglycosides to azido intermediates, avoiding toxic reagents .

Challenges in Stereocontrol

β-Mannosidic linkages are notoriously difficult to construct due to unfavorable stereoelectronic effects. Strategies to overcome this include:

-

Participating solvents: N,N-Dimethylformamide (DMF) stabilizes oxocarbenium intermediates, favoring β-product formation .

-

Low-temperature triflation: At -35°C, triflic anhydride activates hydroxyl groups without epimerization .

Applications in Glycobiology and Drug Development

Glycoconjugate Synthesis

The C2 azido group serves as a bioorthogonal handle for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling site-specific conjugation to:

-

Proteins: Vaccine antigens bearing β-mannosides mimic bacterial capsule polysaccharides, eliciting protective immune responses .

-

Lipid carriers: Azido-glycolipids integrate into cell membranes for targeted drug delivery.

Antimicrobial Agent Development

Structural analogs of this compound form the backbone of Micrococcus luteus teichuronic acid fragments, which are critical for:

-

Antibiotic adjuvants: Enhancing permeability of β-lactam antibiotics through bacterial cell walls .

-

Diagnostic probes: Fluorescently labeled β-mannosides detect mannose-binding lectins in pathogenic fungi.

Future Research Directions

Enzymatic Glycosylation

Engineered mannosyltransferases could exploit the azido group for one-step glycoprotein remodeling, bypassing multi-step chemical synthesis .

Photoclick Chemistry

Visible-light-mediated azide-alkyne cycloaddition may enable in vivo labeling of β-mannoside-containing biomolecules without cytotoxic Cu(I) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume